Diethylamine

Catalog No.
S595130
CAS No.
109-89-7
M.F
C4H11N
C4H11N
(C2H5)2NH
M. Wt
73.14 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Diethylamine

CAS Number

109-89-7

Product Name

Diethylamine

IUPAC Name

N-ethylethanamine

Molecular Formula

C4H11N
C4H11N
(C2H5)2NH

Molecular Weight

73.14 g/mol

InChI

InChI=1S/C4H11N/c1-3-5-4-2/h5H,3-4H2,1-2H3

InChI Key

HPNMFZURTQLUMO-UHFFFAOYSA-N

SMILES

CCNCC

Solubility

greater than or equal to 100 mg/mL at 63 °F (NTP, 1992)
In water, infinitely soluble /1X10+6 mg/L/ at 25 °C
Miscible with water, alcohol
Soluble in ether and carbon tetrachloride
Miscible with most organic solvents
For more Solubility (Complete) data for DIETHYLAMINE (6 total), please visit the HSDB record page.
Solubility in water: miscible
Miscible

Synonyms

diethylamine, diethylamine acetate, diethylamine hydrobromide, diethylamine hydrochloride, diethylamine perchlorate, diethylamine phosphate (1:1), diethylamine sulfate, diethylamine sulfite (1:1)

Canonical SMILES

CCNCC
  • Corrosion Inhibitors

    Diethylamine is used to produce N,N-diethylethanolamine (DEAE), a widely employed corrosion inhibitor in industrial processes. DEAE protects metal surfaces from corrosion by forming a protective film, preventing interaction with corrosive agents. Source: National Toxicology Program (NTP) - Nomination Background: Diethylamine (CASRN: 109-89-7): )

  • Pharmaceuticals

    Diethylamine plays a role in the synthesis of various pharmaceuticals, including:

    • Disulfiram (Antabuse®): Used to treat alcohol dependence by causing unpleasant side effects when alcohol is consumed.
    • Flurazepam (Dalmane®): A hypnotic medication (no longer commercially available in most countries due to potential for abuse and dependence).
    • Lidocaine: A local anesthetic used to numb specific areas during medical procedures.
    • Amodiaquin: An antimalarial medication. Source: National Toxicology Program (NTP) - Nomination Background: Diethylamine (CASRN: 109-89-7): )
  • Other Applications

    Diethylamine also finds use in the production of:

    • Pesticides and insect repellents: Several classes of insecticides and insect repellents utilize diethylamine as a starting material.
    • Rubber processing chemicals: Diethylamine acts as an intermediate in the synthesis of various chemicals employed in the rubber industry. Source: National Toxicology Program (NTP) - Nomination Background: Diethylamine (CASRN: 109-89-7): )

Diethylamine in Material Science Research

Due to its unique chemical properties, diethylamine has been explored in various material science research applications:

  • Layered Double Hydroxides (LDHs): Diethylamine can be used as a precipitant agent in the synthesis of LDHs, a class of layered materials with diverse potential applications. These materials are being investigated for their use in water remediation, catalysis, drug delivery, and other functionalities. Source: Use of Ethylamine, Diethylamine and Triethylamine in the Synthesis of Zn,Al Layered Double Hydroxides - MDPI:

Diethylamine is an organic compound with the molecular formula (C₂H₅)₂NH. It is classified as a secondary amine and appears as a colorless liquid, although commercial samples may have a brown tint due to impurities. This compound has a strong ammonia-like odor and is flammable and weakly alkaline, making it miscible with most solvents, including water and ethanol . Diethylamine plays a significant role in organic chemistry, particularly in the synthesis of various chemical compounds.

Diethylamine presents several safety concerns:

  • Toxicity: Inhalation, ingestion, or skin contact can cause irritation, coughing, and difficulty breathing. Chronic exposure might affect the liver and kidneys.
  • Flammability: Diethylamine is a flammable liquid with a low flash point, posing a fire hazard.
  • Reactivity: Reacts with strong acids and oxidizers, generating heat and potentially hazardous fumes [].

Safety Precautions:

  • Wear appropriate personal protective equipment (PPE) like gloves, goggles, and respirators when handling diethylamine.
  • Ensure proper ventilation in work areas.
  • Store in a cool, dry, and well-ventilated place away from heat and incompatible chemicals.
Typical of secondary amines:

  • Acid-Base Reactions: It reacts with acids to form diethylammonium salts, which are important in various applications .
  • Alkylation: It can undergo alkylation to yield tertiary amines, which are useful in organic synthesis .
  • Mannich Reaction: Diethylamine participates in Mannich reactions, where it can introduce diethylaminomethyl substituents into various substrates .
  • Reactivity with Nitrogen Oxides: When exposed to nitrogen oxides, diethylamine can form diethylnitrosamine, a compound of concern due to its potential carcinogenic properties .

Diethylamine is known for its irritant properties. It can cause irritation to the skin, eyes, and respiratory system upon exposure. High concentrations of vapor can lead to more severe effects, including respiratory distress and visual impairment . Although it is not classified as a human carcinogen, caution is advised due to its potential health hazards .

Diethylamine can be synthesized through several methods:

  • Alumina-Catalyzed Reaction: The most common method involves passing ammonia and ethanol over an alumina catalyst, producing diethylamine alongside ethylamine and triethylamine. This method has an estimated annual production capacity of around 80 million kilograms for all three ethylamines combined .
  • Hydrogenation of Aziridines: Another method involves hydrogenating aziridines in the presence of catalysts to yield diethylamine .
  • Reaction of Ethyl Chloride with Ammonia: Heating ethyl chloride with alcoholic ammonia under pressure also produces diethylamine .

Diethylamine has diverse applications across various industries:

  • Corrosion Inhibitors: It is used in the production of N,N-diethylaminoethanol, which serves as a corrosion inhibitor in water treatment processes .
  • Rubber Chemicals: Diethylamine is utilized in manufacturing rubber accelerators like tetraethyl thiuram disulfide .
  • Organic Synthesis: It acts as an intermediate in synthesizing resins, dyes, pesticides, and pharmaceuticals .
  • Electroplating: The compound finds use as a polymerization inhibitor in electroplating processes .

Studies on diethylamine's interactions indicate that it can react with strong oxidizers and acids, potentially leading to hazardous conditions such as fire or explosion. Additionally, exposure to nitrous acid or nitrates can result in the formation of carcinogenic N-nitrosamines . Its biological interactions reveal that it can be absorbed through the respiratory and gastrointestinal tracts but does not undergo significant metabolism, suggesting limited biotransformation within biological systems .

Diethylamine shares structural similarities with several other amines. Below is a comparison highlighting its uniqueness:

Compound NameStructureUnique Features
EthylamineC₂H₅NH₂Primary amine; less sterically hindered than diethylamine.
Triethylamine(C₂H₅)₃NTertiary amine; more sterically hindered and less reactive than diethylamine.
Dimethylamine(CH₃)₂NHSecondary amine; smaller alkyl groups lead to different reactivity patterns compared to diethylamine.
N,N-Diisopropylamine(C₃H₇)₂NHSimilar secondary structure but bulkier; affects solubility and reactivity.

Diethylamine's unique position as the smallest secondary amine that remains liquid at room temperature allows it to be extensively used in various chemical syntheses where larger or more complex amines may not be practical .

Physical Description

Diethylamine appears as a clear colorless liquid with an ammonia-like odor. Density 5.9 lb / gal. Flash point -15 °F. A respiratory irritant. Corrosive to the eyes and skin. Vapors heavier than air. Toxic oxides of nitrogen produced during combustion.
Liquid
Colorless liquid with a fishy, ammonia-like odor; [NIOSH]
COLOURLESS LIQUID WITH PUNGENT ODOUR.
Colorless liquid with a fishy, ammonia-like odor.

Color/Form

Colorless liquid

XLogP3

0.6

Hydrogen Bond Acceptor Count

1

Hydrogen Bond Donor Count

1

Exact Mass

73.089149355 g/mol

Monoisotopic Mass

73.089149355 g/mol

Boiling Point

131.9 °F at 760 mmHg (NTP, 1992)
55.5 °C
55.00 to 58.00 °C. @ 760.00 mm Hg
132 °F

Flash Point

-20 °F (NTP, 1992)
-20 °F
-22.99 °C (-9.38 °F) - closed cup
< -26 °C, closed cup
5 °F open cup
Less than - 17.8 °C closed cup
-28 °C c.c.
-15 °F

Heavy Atom Count

5

Vapor Density

2.53 (NTP, 1992) - Heavier than air; will sink (Relative to Air)
2.52 (Air = 1)
Relative vapor density (air = 1): 2.5
2.53

Density

0.708 at 68 °F (USCG, 1999) - Less dense than water; will float
0.7056 g/cu cm at 20 °C
Critical density: 0.246 g/cc
Saturated liquid density: 44.090 lb/cu ft; liquid heat capacity: 0.601 Btu/lb-F; liquid thermal conductivity: 0.850 Btu-inch/hr-sq ft-F; saturated vapor pressure: 3.933 lb/sq in; saturated vapor density: 0.05059 lb/cu ft (all at 70 °F)
Relative density (water = 1): 0.7
0.71

LogP

0.58 (LogP)
0.58
log Kow = 0.58

Odor

Fishy, ammonia-like odor

Odor Threshold

Odor Threshold Low: 0.02 [mmHg]
Odor Threshold High: 14.0 [mmHg]
Detection odor threshold from AIHA (mean = 0.053 ppm)
Odor detection in air= 2.0X10-2 ppm (Purity not specified)
Odor recognition in air= 6.0X10-2 ppm (Purity not specified)
Odor detection in water= 1.21X10+1 ppm (Chemically pure)
Odor detection in water= 3.8X10+1 ppm (Chemically pure)
For more Odor Threshold (Complete) data for DIETHYLAMINE (6 total), please visit the HSDB record page.

Decomposition

When heated to decomp it emits toxic fumes of /nitrogen oxides/.
Products of decomposition include carbon monoxide, carbon dioxide, hydrocarbons ... as well as toxic amine vapors.

Melting Point

-58 °F (NTP, 1992)
-50 °C
-58 °F

UNII

B035PIS86W

Related CAS

14999-74-7 (perchlorate)
20726-63-0 (acetate)
26292-53-5 (sulfate)
6274-12-0 (hydrobromide)
660-68-4 (hydrochloride)
68109-72-8 (phosphate[1:1])

GHS Hazard Statements

H225: Highly Flammable liquid and vapor [Danger Flammable liquids];
H302: Harmful if swallowed [Warning Acute toxicity, oral];
H312: Harmful in contact with skin [Warning Acute toxicity, dermal];
H314: Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H332: Harmful if inhaled [Warning Acute toxicity, inhalation]

Use and Manufacturing

IDENTIFICATION: Diethylamine is a colorless liquid with a fishy odor. It is miscible with water. USE: Diethylamine is an important commercial chemical. It is used in rubber processing, and in iron, steel and metal industries to prevent corrosion. As a solvent, it helps remove impurities form oils, fats and waxes. It is a precursor for chemicals used in pharmaceuticals and pesticides. Diethylamine has applications in textile specialties, dyes, flotation agents, resins, petroleum chemicals and electroplating. It occurs naturally in many foods and plants and is a component of tobacco, tobacco smoke and substitute tobacco smoke. EXPOSURE: Workers that produce or use diethylamine may breathe in mists or have direct skin contact. The general population may be exposed by vapors in the air, dermal contact, use of tobacco products, and consumption of food and contaminated drinking water. If diethylamine is released to the environment it will be broken down in air by reaction with hydroxyl radicals. It is not expected to be broken down in the air by sunlight. It will not volatilize into air from water or moist soil surfaces. It will volatilize from dry soil surfaces. It is expected to move easily through soil. It will be broken down by microorganisms, and is not expected to build up in fish. RISK: Diethylamine is an eye, nose and lungs irritant. Serious eye, skin, and lung damage can occur at high vapor exposure levels or following direct contact with liquid diethylamine, resulting in blurred vision, burns, and/or difficulty breathing. Data on the potential for diethylamine to produce other toxic effects in humans were not available. Damage to the airways and eyes were also observed in laboratory animals breathing in moderate-to-high vapor levels. Liver and kidney damage were observed at higher exposure levels. No toxic effects were observed in laboratory animals following repeated oral exposure. Tumors were not induced in laboratory animals following lifetime exposure to diethylamine in the air or drinking water. Data on the potential for diethylamine to cause infertility, abortion, or birth defects in laboratory animals were not available. However, damage to sperm was observed in male laboratory animals repeatedly exposed to low-to-moderate vapor levels of diethylamine. The American Conference of Governmental Industrial Hygienists has determined that diethylamine is not classifiable as a human carcinogen. The potential for diethylamine to cause cancer in humans has not been assessed by the U.S. EPA IRIS program, the International Agency for Research on Cancer, or the U.S. National Toxicology Program 13th Report on Carcinogens. (SRC)

Vapor Pressure

195 mmHg at 68 °F ; 200 mmHg at 70 °F (NTP, 1992)
237.0 [mmHg]
237 mm Hg at 25 °C
Vapor pressure, kPa at 20 °C: 25.9
192 mmHg

Pictograms

Flammable Irritant

Flammable;Corrosive;Irritant

Other CAS

109-89-7
71247-25-1

Wikipedia

Diethylamine
2-Chloropropionic_acid

Use Classification

Hazard Classes and Categories -> Corrosives, Flammable - 3rd degree
Cosmetics -> Buffering

Methods of Manufacturing

CATALYTIC REACTION OF AMMONIA AND ETHYL ALCOHOL AT HIGH TEMPERATURE AND PRESSURE
Preparation from ethyl iodide and NH3 with sepn of mono-, di-, and triethylamines formed. ... Manufactured from ethanol and NH3, obtained along with mono- and triethylamines.
Ammonia, alcohol, and hydrogen are passed continuously over a catalyst in a gas-solid heterogenous reaction.
Ammonia, aldehyde or ketone, and hydrogen are passed continuously over a catalyst under careful monitoring.
For more Methods of Manufacturing (Complete) data for DIETHYLAMINE (6 total), please visit the HSDB record page.

General Manufacturing Information

Pesticide, Fertilizer, and Other Agricultural Chemical Manufacturing
Not Known or Reasonably Ascertainable
All Other Basic Organic Chemical Manufacturing
Ethanamine, N-ethyl-: ACTIVE

Analytic Laboratory Methods

A mixture of 13 lower aliphatic amines were separated in a tenax-GC column by temperature programming gas chromatography. Primary amines were converted into corresponding schiff bases by reaction with benzaldehyde. /Aliphatic amines/
Analyte: diethylamine; matrix: air; range: 37.6-165 mg/cu m; sample reading by gas chromatography; precision: 0.070
Determination of diethylamine by high pressure liqiud chromatography in meat & fish products.
A simple and selective gas chromatographic method was established for determining naturally occurring secondary amines (possible carcinogens) in foods. Gas chromatography was carried out with a capillary coated with ov-101 & a flame photometric detector. /Secondary amines/
For more Analytic Laboratory Methods (Complete) data for DIETHYLAMINE (13 total), please visit the HSDB record page.

Clinical Laboratory Methods

Thin-layer chromatographic detection & quant analysis of diethylamine in urine. This method provides a means of determining if a patient is taking his prescribed disulfiram.
A high-performance liq chromatographic method for the detection & quantitative analysis of diethylamine in urine is given. The limit of detection is 10 nmol/mL urine.

Storage Conditions

Keep container tightly closed in a dry and well-ventilated place. Containers which are opened must be carefully resealed and kept upright to prevent leakage. Storage class (TRGS 510): Flammable liquids.
Separate from oxidizing materials, acids, & sources of halogens. Store in cool, dry, well-ventilated, noncombustible location.
Keep well closed.

Interactions

Infant C57BL and C3HF1 male mice were given diethylamine hydrochloride (DEA-HCl) and sodium nitrite (50 ug/g intragastrically either singly or in combination). Animals were sacrificed periodically up to 110 wk. Histological exam of the liver revealed that mice given DEA-HCl and sodium nitrite had significantly more liver tumors compared to mice given only sodium nitrate or DEA-HCl. This suggests the formation of a potent carcinogen in vivo by the interaction of DEA-HCl and sodium nitrite. /DEA-HCl/
Nitrite ... is used as a food additive in meats and smoked fish. Some fish, vegetables, and fruit juices contain secondary amines. The acidic environment of the stomach facilitates a chemical reaction between nitrite and secondary amines, leading to the formation of carcinogenic nitrosamines. /Secondary amines/

Stability Shelf Life

Stable under recommended storage conditions.

Dates

Modify: 2023-08-15

Ion-pair formation combined with a penetration enhancer as a dual strategy to improve the transdermal delivery of meloxicam

Qikun Jiang, Jin Wang, Panqin Ma, Cuiru Liu, Mengchi Sun, Yinghua Sun, Zhonggui He
PMID: 29181834   DOI: 10.1007/s13346-017-0434-z

Abstract

The aim of the study was to develop a novel drug-in-adhesive patch for transdermal delivery of meloxicam (MLX). The formulation involved a strategy to combine a chemical enhancer with an ion-pair agent. Diethylamine (DETA) was selected as the counter ion to form the ion-pair agent MLX-DETA. MLX-DETA was characterized by nuclear magnetic resonance spectroscopy (NMR) and Fourier transform infrared spectroscopy (FTIR). The ion-pair lifetime (T
) of MLX-DETA was 164.1 μs. The water solubility of MLX-DETA was increased nearly 9.3-fold, compared with that of MLX. Oleic acid (OA) was selected as the chemical enhancer, and the optimized formulation consisted of 5% (w/w) MLX-DETA, 5% (w/w) oleic acid, and DURO-TAK® 87-4098 adhesive as the pressure-sensitive adhesive matrix. The permeation study in vitro showed that both the counter ion and chemical enhancer were effective in improving the skin permeation of MLX. Tissue distribution studies demonstrated that higher accumulation of MLX following application of the MLX-DETA patch to the skin could be obtained in rats compared with the MLX-patch group. In conclusion, to increase the skin absorption and obtain a sustained release for the transdermal delivery of MLX, preparation of a drug-in-adhesive patch by combining an ion pair (MLX-DETA) with a permeation enhancer (OA) is a suitable strategy.


Direct separation of the enantiomers of ramosetron on a chlorinated cellulose-based chiral stationary phase in hydrophilic interaction liquid chromatography mode

Marta Colombo, Rosella Ferretti, Leo Zanitti, Roberto Cirilli
PMID: 32297397   DOI: 10.1002/jssc.202000290

Abstract

Ramosetron is an enantiopure active pharmaceutical ingredient marketed in Japan since 1996 and later in a few Southeast Asian countries predominantly as an antiemetic for patients receiving chemotherapy. In this study, a simple and rapid high-performance liquid chromoatography method for the separation of ramosetron and its related enantiomeric impurity by using hydrophilic interaction liquid chromatography mode is presented. Chiral resolution was performed on an analytical column (100 mm × 4.6 mm id) packed with 3 μm particles of cellulose-based Chiralpak IC-3 chiral stationary phase. Using a mobile phase containing acetonitrile-water-diethylamine (100:10:0.1, v/v/v) and setting the column temperature at 35°C, the resolution value was 7.35. At a flow rate of 1 mL/min, the enantioseparation was completed within 5 min. The proposed method was partially validated and it has proven to be sensitive with limit of detection and limit of quantitation of the (S)-enantiomer impurity of 44.5 and 133.6 ng/mL.


Systematic investigations of peak distortions due to additives in supercritical fluid chromatography

Emelie Glenne, Jörgen Samuelsson, Hanna Leek, Patrik Forssén, Magnus Klarqvist, Torgny Fornstedt
PMID: 32204879   DOI: 10.1016/j.chroma.2020.461048

Abstract

The impact of eluent components added to improve separation performance in supercritical fluid chromatography was systematically, and fundamentally, investigated. The model system comprised basic pharmaceuticals as solutes and eluents containing an amine (i.e., triethylamine, diethylamine, or isopropylamine) as additive with MeOH as the co-solvent. First, an analytical-scale study was performed, systematically investigating the impact of the additives/co-solvent on solute peak shapes and retentions, using a design of experiments approach; here, the total additive concentration in the eluent ranged between 0.021 and 0.105 % (v/v) and the MeOH fraction in the eluent between 16 and 26 % (v/v). The co-solvent fraction was found to be the most efficient tool for adjusting retentions, whereas the additive fraction was the prime tool for improving column efficiency and peak analytical performance. Next, the impacts of the amine additives on the shapes of the so-called overloaded solute elution profiles were investigated. Two principal types of preparative peak deformations appeared and were investigated in depth, analyzed using computer simulation with mechanistic modeling. The first type of deformation was due to the solute eluting too close to the additive perturbation peak, resulting in severe peak deformation caused by co-elution. The second type of deformation was also due to additive-solute interactions, but here the amine additives acted as kosmotropic agents, promoting the multilayer adsorption to the stationary phase of solutes with bulkier aryl groups.


Direct observation of the Zr

Laurens Vandebroek, Luc Van Meervelt, Tatjana N Parac-Vogt
PMID: 30398187   DOI: 10.1107/S2053229618010690

Abstract

The successful cocrystallization of the noncovalent complex formed between (Et
NH
)
[{α-PW
O
Zr-(μ-OH)(H
O)}
]·7H
O Keggin polyoxometalate (2) and Hen Egg White Lysozyme (HEWL) protein is reported. The resulting structural model revealed interaction between monomeric [Zr(PW
O
)]
(1), which is a postulated catalytically active species, and the protein in two positions in the asymmetric unit. The first position (occupancy 36%) confirms the previously observed binding sites on the protein surface, whereas the second position (occupancy 14%) provides novel insights into the hydrolytic mechanisms of Zr
-substituted polyoxometalates. The new interaction site occurs at the Asn65 residue, which is directly next to the Asp66-Gly67 peptide bond that was identified recently as a cleavage site in the polyoxometalate-catalysed hydrolysis of HEWL. Furthermore, in this newly discovered binding site, the monomeric polyoxometalate 1 is observed to bind directly to the side chain of the Asn65 residue. This binding of Zr
as a Lewis-acid metal to the carbonyl O atom of the Asn65 side chain is very similar to the intermediate state proposed in density functional theory (DFT) studies in which Zr
activates the peptide bond via interaction with its carbonyl O atom, and can be thus regarded as a model for interaction between Zr
and a peptide bond.


RP-HPLC ANALYSIS OF ACIDIC AND BASIC DRUGS IN SYSTEMS WITH DIETHYLAMINE AS ELUENTS ADDITIVE

Anna Petruczynik, Karol Wroblewski, Szymon Strozek, Monika Waksmundzka-Hajnos
PMID: 29634101   DOI:

Abstract

The chromatographic behavior of some basic and acidic drugs was studied on Cl 8, Phenyl-Hexyl and Polar RP columns with methanol or acetonitrile as organic modifiers of aqueous mobile phases containing addition of diethylamine. Diethylamine plays a double function of silanol blocker reagent in analysis of basic drugs and ion-pair reagent in analysis of acidic drugs. Most symmetrical peaks and highest system efficiency were obtained on Phenyl-Hexyl and Polar RP columns in tested mobile phase systems compared to results obtained on C18 column. A new rapid, simple, specific and accurate reverse phase liquid chromatographic method was developed for the simultaneous determination of atorvastatin - antihyperlipidemic drug and amlodipine - calcium channel blocker in one pharmaceutical formulation. Atorvastatin is an acidic compounds while amlodipine is a basic substance. The chromatographic separation was carried out on Phenyl-Hexyl column by gradient elution mode with acetonitrile as organic modifier, acetate buffer at pH 3.5 and Q.025 M/L diethylamine. The proposed method was validated for specificity, precision, accuracy, linearity, and robustness. The linearity range of atorvastatin and amlodipine for 5 - 100 μg/mL was obtained with limits of-detection (LOD) 3.2750 gg/mL and 3.2102 μg/mL, respectively. The proposed method made use of DAD as a tool for peak identity and purity confirmation.


Radiosynthesis of [thiocarbonyl-

Hideki Ishii, Tomoteru Yamasaki, Joji Yui, Yiding Zhang, Masayuki Hanyu, Masanao Ogawa, Nobuki Nengaki, Atsushi B Tsuji, Yuya Terashima, Kouji Matsushima, Ming-Rong Zhang
PMID: 32014383   DOI: 10.1016/j.bmcl.2020.126998

Abstract

[Thiocarbonyl-
C]disulfiram ([
C]DSF) was synthesized via iodine oxidation of [
C]diethylcarbamodithioic acid ([
C]DETC), which was prepared from [
C]carbon disulfide and diethylamine. The decay-corrected isolated radiochemical yield (RCY) of [
C]DSF was greatly affected by the addition of unlabeled carbon disulfide. In the presence of carbon disulfide, the RCY was increased up to 22% with low molar activity (A
, 0.27 GBq/μmol). On the other hand, [
C]DSF was obtained in 0.4% RCY with a high A
value (95 GBq/μmol) in the absence of carbon disulfide. The radiochemical purity of [
C]DSF was always >98%. The first PET study on [
C]DSF was performed in mice. A high uptake of radioactivity was observed in the liver, kidneys, and gallbladder. The uptake level and distribution pattern in mice were not significantly affected by the A
value of the [
C]DSF sample used. In vivo metabolite analysis showed the rapid decomposition of [
C]DSF in mouse plasma.


Cellulose tris-(3,5-dimethylphenylcarbamate)-based chiral stationary phase for the enantioseparation of drugs in supercritical fluid chromatography: comparison with HPLC

Květa Kalíková, Monika Martínková, Martin G Schmid, Eva Tesařová
PMID: 29293289   DOI: 10.1002/jssc.201701341

Abstract

A cellulose tris-(3,5-dimethylphenylcarbamate)-based chiral stationary phase was studied as a tool for the enantioselective separation of 21 selected analytes with different pharmaceutical and physicochemical properties. The enantioseparations were performed using supercritical fluid chromatography. The effect of the mobile phase composition was studied. Four different additives (diethylamine, triethylamine, isopropylamine, and trifluoroacetic acid) and isopropylamine combined with trifluoroacetic acid were tested and their influence on enantioseparation was compared. The influence of two different mobile phase co-solvents (methanol and propan-2-ol) combined with all the additives was also evaluated. The best mobile phase compositions for the separation of the majority of enantiomers were CO
/methanol/isopropylamine 80:20:0.1 v/v/v or CO
/propan-2-ol/isopropylamine/trifluoroacetic acid 80:20:0.05:0.05 v/v/v/v. The best results were obtained from the group of basic β-blockers. A high-performance liquid chromatography separation system composed of the same stationary phase and mobile phase of similar properties prepared as a mixture of hexane/propan-2-ol/additive 80:20:0.1 v/v/v was considered for comparison. Supercritical fluid chromatography was found to yield better results, i.e. better enantioresolution for shorter analysis times than high-performance liquid chromatography. However, examples of enantiomers better resolved under the optimized conditions in high-performance liquid chromatography were also found.


A simultaneously quantitative method to profiling twenty endogenous nucleosides and nucleotides in cancer cells using UHPLC-MS/MS

Bangjie Zhu, Hai Wei, Qingjiang Wang, Fugang Li, Jieyu Dai, Chao Yan, Yu Cheng
PMID: 29310284   DOI: 10.1016/j.talanta.2017.11.054

Abstract

Endogenous nucleosides and nucleotides in biosamples are frequently highlighted as the most differential metabolites in recent metabolomics studies. We developed a rapid, sensitive, high-throughput and reliable quantitative method to simultaneously profile 20 endogenous nucleosides and nucleotides in cancer cell lines based on ultra-high performance liquid chromatography-electrospray tandem mass spectrometry (UHPLC- MS/MS) by using a porous graphitic carbon column and basic mobile phase. The results indicated that high pH value of mobile phase containing 0.12% diethylamine (DEA) and 5mM NH
OAC (pH 11.5) was the critical factor to prevent the adsorption of multi-phosphorylated species, and significantly improved peak shape and sensitivity. The optimized method was successfully validated with satisfactory linearity, sensitivity, accuracy, precision, matrix effects, recovery and stability for all analytes. The limit of quantification (LOQ) was in the range of 0.6-6nM (6-60 fmol on column). The validated method was applied to the extract of three epithelial cancer cell lines, and the significant difference in the profiling of the nucleosides and nucleotides among the cancer cell lines enables discrimination of breast cancer cell line from the colon cancer cell line and the lung cancer cell line. This quantified analytical method of 20 endogenous nucleosides and nucleotides in cancer cell lines meets the requirement of quantification in specific expanded metabolomics studies, with good selectivity and sensitivity.


Fabrication and characterization of thiol-triacrylate polymer via Michael addition reaction for biomedical applications

Anoosha Forghani, Leah Garber, Cong Chen, Fariborz Tavangarian, Timothy B Tighe, Ram Devireddy, John A Pojman, Daniel Hayes
PMID: 30355851   DOI: 10.1088/1748-605X/aae684

Abstract

Thiol-acrylate polymers have therapeutic potential as biocompatible scaffolds for bone tissue regeneration. Synthesis of a novel cyto-compatible and biodegradable polymer composed of trimethylolpropane ethoxylate triacrylate-trimethylolpropane tris (3-mercaptopropionate) (TMPeTA-TMPTMP) using a simple amine-catalyzed Michael addition reaction is reported in this study. This study explores the impact of molecular weight and crosslink density on the cyto-compatibility of human adipose derived mesenchymal stem cells. Eight groups were prepared with two different average molecular weights of trimethylolpropane ethoxylate triacrylate (TMPeTA 692 and 912) and four different concentrations of diethylamine (DEA) as catalyst. The materials were physically characterized by mechanical testing, wettability, mass loss, protein adsorption and surface topography. Cyto-compatibility of the polymeric substrates was evaluated by LIVE/DEAD staining
and DNA content assay of cultured human adipose derived stem cells (hASCs) on the samples over over days. Surface topography studies revealed that TMPeTA (692) samples have island pattern features whereas TMPeTA (912) polymers showed pitted surfaces. Water contact angle results showed a significant difference between TMPeTA (692) and TMPeTA (912) monomers with the same DEA concentration. Decreased protein adsorption was observed on TMPeTA (912) -16% DEA compared to other groups. Fluorescent microscopy also showed distinct hASCs attachment behavior between TMPeTA (692) and TMPeTA (912), which is due to their different surface topography, protein adsorption and wettability. Our finding suggested that this thiol-acrylate based polymer is a versatile, cyto-compatible material for tissue engineering applications with tunable cell attachment property based on surface characteristics.


Derivatization-free determination of short-chain volatile amines in human plasma and urine by headspace gas chromatography-mass spectrometry

Peter Neyer, Luca Bernasconi, Jens A Fuchs, Martina D Allenspach, Christian Steuer
PMID: 31595561   DOI: 10.1002/jcla.23062

Abstract

Short-chain volatile amines (SCVA) are an interesting compound class playing crucial roles in physiological and toxicological human settings. Dimethylamine (DMA), trimethylamine (TMA), diethylamine (DEA), and triethylamine (TEA) were investigated in detail.
Headspace gas chromatography coupled to mass spectrometry (HS-GC-MS) was used for the simultaneous qualitative and quantitative determination of four SCVA in different human body fluids. Four hundred microliters of Li-heparin plasma and urine were analyzed after liberation of volatile amines under heated conditions in an aqueous alkaline and saline environment. Target analytes were separated on a volatile amine column and detected on a Thermo DSQ II mass spectrometer scheduled in single ion monitoring mode.
Chromatographic separation of selected SCVA was done within 7.5 minutes. The method was developed and validated with respect to accuracy, precision, recovery and stability. Accuracy and precision criteria were below 12% for all target analytes at low and high levels. The selected extraction procedure provided recoveries of more than 92% from both matrices for TMA, DEA and TEA. The recovery of DMA from Li-heparin plasma was lower but still in the acceptable range (>75%). The newly validated method was successfully applied to plasma and urine samples from healthy volunteers. Detected concentrations of endogenous metabolites DMA and TMA are comparable to already known reference ranges.
Herein, we describe the successful development and validation of a reliable and broadly applicable HS-GC-MS procedure for the simultaneous and quantitative determination of SCVA in human plasma and urine without relying on derivatization chemistry.


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